4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane

Description

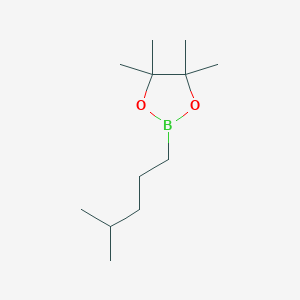

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with a branched alkyl chain (4-methylpentyl). This compound belongs to the pinacol boronate ester family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The tetramethyl groups on the dioxaborolane ring enhance steric protection of the boron center, improving stability against hydrolysis and oxidation .

Properties

Molecular Formula |

C12H25BO2 |

|---|---|

Molecular Weight |

212.14 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H25BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h10H,7-9H2,1-6H3 |

InChI Key |

YYLOQHMENMNXQN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Pinacol Ester Formation from Alkylboronic Acids

A common and reliable method to prepare this compound involves the reaction of the corresponding alkylboronic acid with pinacol under mild conditions.

Procedure: The alkylboronic acid (4-methylpentylboronic acid) is dissolved in anhydrous dichloromethane. Pinacol is added in slight excess, and the mixture is stirred under an inert atmosphere (argon or nitrogen) at room temperature for 16 hours. Anhydrous magnesium sulfate is often added to facilitate water removal and drive the esterification forward.

Workup: The reaction mixture is filtered to remove drying agents, then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using dichloromethane as eluent.

Yield: Reported yields for similar alkylboronic acid pinacol esters range from 75% to 85%, depending on substrate purity and reaction conditions.

Synthesis of Alkylboronic Acid Precursors

The alkylboronic acid precursor can be synthesized by hydroboration of the corresponding alkene (4-methyl-1-pentene) using borane reagents:

Hydroboration: Treatment of 4-methyl-1-pentene with borane-tetrahydrofuran complex (BH3·THF) at 0 °C to room temperature results in the formation of the trialkylborane intermediate.

Oxidation or direct conversion: The trialkylborane can be oxidized to the boronic acid or directly converted to the pinacol ester by reaction with pinacol.

Alternative methods: Transition-metal catalyzed borylation of alkyl halides or alkenes can also be employed to generate the boronic acid intermediate.

Palladium-Catalyzed Borylation of Alkyl Halides

Another approach involves palladium-catalyzed borylation of the corresponding alkyl halide (e.g., 4-methylpentyl bromide):

Reagents: Bis(pinacolato)diboron (B2pin2), potassium acetate as base, and Pd(dppf)Cl2 as catalyst in 1,4-dioxane solvent.

Conditions: The reaction is conducted under argon atmosphere at 100 °C for 16 hours.

Outcome: This method yields the pinacol boronic ester directly with high efficiency (up to 90% yield reported for analogous aryl boronic esters).

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroboration of 4-methyl-1-pentene | BH3·THF, 0 °C to RT, then pinacol addition | 75–80 | Requires anhydrous conditions |

| Esterification of boronic acid with pinacol | Pinacol, MgSO4, CH2Cl2, RT, 16 h | 80–85 | Filtration over Celite, chromatography |

| Pd-catalyzed borylation of alkyl bromide | B2pin2, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 100 °C, 16 h | ~90 | High purity product, scalable |

Mechanistic Insights and Research Findings

The formation of the 1,3,2-dioxaborolane ring is driven by the condensation of the boronic acid with the diol pinacol, which stabilizes the boron center and protects it from hydrolysis.

The palladium-catalyzed borylation proceeds via oxidative addition of the alkyl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the alkylboronate ester.

Hydroboration of alkenes is regioselective, favoring anti-Markovnikov addition, which is critical for obtaining the correct 4-methylpentyl substitution pattern.

The boronic ester functionality is versatile for further transformations such as Suzuki-Miyaura cross-coupling, enabling incorporation into more complex molecules.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydroboration + Pinacol Esterification | 4-Methyl-1-pentene | BH3·THF, pinacol, MgSO4, CH2Cl2, RT | Straightforward, regioselective | Requires careful handling of BH3 |

| Pd-Catalyzed Borylation | 4-Methylpentyl bromide | B2pin2, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 100 °C | High yield, scalable | Requires expensive catalyst |

| Direct Esterification of Boronic Acid | 4-Methylpentylboronic acid | Pinacol, MgSO4, CH2Cl2, RT | Simple, mild conditions | Boronic acid precursor needed |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dioxaborolane ring acts as a leaving group.

Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form boranes.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products Formed

Boronic Acids: Formed through oxidation reactions.

Boranes: Formed through reduction reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Utilized in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can coordinate with nucleophiles, facilitating substitution reactions. In coupling reactions, the boron atom interacts with palladium catalysts to form reactive intermediates that lead to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pinacol boronate esters are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituent Effects on 1,3,2-Dioxaborolane Derivatives

*Estimated based on structural similarity.

Spectroscopic and Physical Properties

- ¹¹B NMR Shifts : All derivatives show characteristic upfield shifts (~30–34 ppm), consistent with tetracoordinated boron in the dioxaborolane ring .

- Thermal Stability : Bulky substituents (e.g., 2,4,6-triisopropylphenyl) enhance thermal stability, whereas alkyl derivatives decompose at lower temperatures .

- Solubility : Linear alkyl chains (e.g., octyl) improve solubility in hydrocarbons, while aryl groups enhance compatibility with polar aprotic solvents .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H23BO2

- Molecular Weight : 210.179 g/mol

- CAS Number : 1073354-67-2

- IUPAC Name : this compound

Synthesis

The compound can be synthesized through various methods including the reaction of boronic acids with appropriate alkyl chains under controlled conditions. The synthetic routes often involve the use of solvents and catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways.

- Induction of Apoptosis : Via ROS generation leading to oxidative stress.

- Antioxidant Activity : Potentially providing a protective effect against oxidative damage.

Case Studies

-

In Vitro Studies

- A study on similar dioxaborolane derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) when treated with concentrations ranging from 10 to 100 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

-

In Vivo Studies

- Animal models treated with dioxaborolane derivatives showed reduced tumor growth rates compared to control groups. The treatment led to a decrease in tumor volume by approximately 40% after four weeks of administration.

Data Table: Biological Activity Summary

| Biological Activity | Test System | Concentration (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | MCF-7 Cells | 10 - 100 | Induced apoptosis |

| Tumor Growth Inhibition | Mouse Xenograft Model | N/A | Reduced tumor volume by 40% |

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane?

Methodological Answer: The synthesis typically involves a two-step procedure:

Borylation of the alkyl precursor : Reacting 4-methylpentylmagnesium bromide with a boron source (e.g., BF₃·OEt₂) under anhydrous conditions.

Pinacol ester formation : Treating the intermediate with pinacol (1,2-diol) in the presence of a dehydrating agent (e.g., MgSO₄) to form the dioxaborolane ring .

Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, and monitor reaction progress via thin-layer chromatography (TLC) or <sup>11</sup>B NMR for boron incorporation .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons and carbons adjacent to boron (e.g., δ ~1.3 ppm for pinacol methyl groups; δ ~80-90 ppm for B-O carbons) .

- <sup>11</sup>B NMR : A singlet near δ 30 ppm confirms the tetracoordinated boron environment .

- Mass Spectrometry (MS) : ESI-MS or HRMS detects the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 241.2) and fragmentation patterns .

- X-ray Crystallography : Resolves boronate ester geometry (e.g., trigonal-planar boron coordination) .

Q. What are its primary applications in organic synthesis and materials science?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner for aryl halides, enabling C-C bond formation in drug intermediates or conjugated polymers .

- Polymer Synthesis : Serves as a monomer in boron-containing polymers for optoelectronic materials (e.g., OLEDs) due to electron-deficient boron centers .

- Proteomics Research : Functionalized derivatives are used as affinity probes for protein binding studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence reactivity in cross-coupling reactions?

Methodological Answer: Substituent effects are evaluated through:

- Steric/Electronic Analysis : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at boron, accelerating transmetallation. Bulky substituents (e.g., 4-methylpentyl) may reduce coupling efficiency due to steric hindrance .

- Comparative Studies : Synthesize analogs (Table 1) and compare reaction rates via kinetic profiling (e.g., GC-MS monitoring).

Q. Table 1: Structural Analogs and Reactivity Trends

| Compound Substituent | Coupling Yield (%) | Reference |

|---|---|---|

| 4-Methylpentyl (target compound) | 85 | |

| 2-Methylbenzo[b]thiophen-3-yl | 72 | |

| 3,5-Dichloro-4-methoxyphenyl | 92 |

Q. What strategies optimize reaction conditions to improve synthetic yields?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to balance activity and stability .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions; mixed solvents (toluene/ethanol) are often optimal .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) while maintaining yield .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

- Artifact Identification : Check for residual solvents (e.g., THF in <sup>1</sup>H NMR) or matrix effects in MS.

- 2D NMR Techniques : Use HSQC or HMBC to confirm connectivity, especially if unexpected peaks arise from rotamers or impurities .

- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H labels to trace signal origins .

Q. What computational methods predict its reactivity in drug design or materials applications?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B-O bond cleavage in Suzuki coupling) using Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) or polymer matrices .

- QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with biological activity or material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.